(3,3-Dimethylbutan-2-yl)[2-(4-fluorophenyl)ethyl]amine
Overview
Description
(3,3-Dimethylbutan-2-yl)[2-(4-fluorophenyl)ethyl]amine, also known as DMFPEA, is a type of synthetic amine that has been studied for its potential applications in scientific research. This compound has unique properties that make it an attractive candidate for various laboratory experiments.
Scientific Research Applications
Hemoglobin Adducts and Smoking Associations Research has shown that hemoglobin adducts of aromatic amines are associated with smoking status and the type of tobacco, indicating their potential as biomarkers for exposure to harmful substances in tobacco smoke. Such studies contribute to understanding the risk factors for diseases like bladder cancer, associated with cigarette smoking (Bryant et al., 1988).
Urinary Excretion of Amines in Schizophrenic Patients Research into the urinary excretion of amines like 3,4-Dimethoxyphenylethylamine in schizophrenic patients versus normal subjects highlights the potential for studying neurotransmitter metabolism and its implications for psychiatric disorders (Takesada et al., 1963).
Carcinogenic Heterocyclic Amines in Food Investigations into carcinogenic heterocyclic amines in cooked food and their presence in human urine have provided evidence of human exposure to these compounds through diet. Such studies are crucial for assessing cancer risk related to dietary habits (Ushiyama et al., 1991).
Metabolism and Adduct Formation of Heterocyclic Amines Research on the metabolism and adduct formation of heterocyclic amines at low doses in humans and rodents contributes to our understanding of the mechanisms underlying their carcinogenicity. These findings are essential for evaluating human health risks and developing dietary recommendations to reduce exposure (Turteltaub et al., 1999).
properties
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-3,3-dimethylbutan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22FN/c1-11(14(2,3)4)16-10-9-12-5-7-13(15)8-6-12/h5-8,11,16H,9-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNORJSXFYYJERY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)NCCC1=CC=C(C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3,3-Dimethylbutan-2-yl)[2-(4-fluorophenyl)ethyl]amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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